2-((5-Benzyl-4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide
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Overview
Description
2-((5-Benzyl-4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide is a complex organic compound that features a unique combination of benzyl, triazole, and dioxin moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Benzyl-4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Benzyl Group: The benzyl group is usually introduced via a nucleophilic substitution reaction.
Attachment of the Dioxin Moiety: The dioxin moiety is incorporated through a series of reactions involving dihydroxybenzoic acid derivatives.
Final Coupling: The final step involves coupling the triazole, benzyl, and dioxin components with N-phenylacetamide under specific conditions, such as the presence of a base and a suitable solvent
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-((5-Benzyl-4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzyl and phenyl positions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
2-((5-Benzyl-4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its triazole and dioxin moieties.
Biology: Investigated for its biological activity, including antimicrobial and anticancer properties.
Materials Science: Utilized in the development of novel materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-((5-Benzyl-4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The dioxin moiety may contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-((pyridin-3-ylmethyl)thio)-1,3,4-oxadiazole
- N-benzyl-2-chloro-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide
- 4-(2,3-Dihydrobenzo[b][1,4]dioxin-7-yl)thiazole-2-thiol
Uniqueness
2-((5-Benzyl-4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide is unique due to its specific combination of benzyl, triazole, and dioxin moieties, which confer distinct chemical and biological properties .
Properties
CAS No. |
618439-56-8 |
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Molecular Formula |
C25H22N4O3S |
Molecular Weight |
458.5 g/mol |
IUPAC Name |
2-[[5-benzyl-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide |
InChI |
InChI=1S/C25H22N4O3S/c30-24(26-19-9-5-2-6-10-19)17-33-25-28-27-23(15-18-7-3-1-4-8-18)29(25)20-11-12-21-22(16-20)32-14-13-31-21/h1-12,16H,13-15,17H2,(H,26,30) |
InChI Key |
ASPHQYGXFLIJFX-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)N3C(=NN=C3SCC(=O)NC4=CC=CC=C4)CC5=CC=CC=C5 |
Origin of Product |
United States |
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